2,3-Dihydroxypropyl benzoate

Übersicht

Beschreibung

2,3-Dihydroxypropyl benzoate is a chemical compound with the molecular formula C10H12O4 . It is used in various applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of 2,3-Dihydroxypropyl benzoate can be performed by the direct esterification of glycerol and benzoic acid . Another method involves the oxidation of Benzoyl glycerol to Benzoyloxy acetaldehyde using sodium periodate in dichloromethane at room temperature .Molecular Structure Analysis

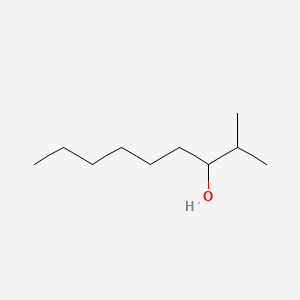

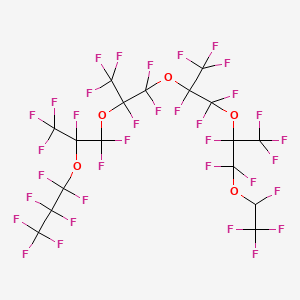

The molecular structure of 2,3-Dihydroxypropyl benzoate consists of 14 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 2 hydroxyl group(s), 1 primary alcohol(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical stability of 2,3-Dihydroxypropyl benzoate can be influenced by transesterification reactions to an extent comparable to hydrolysis . The presence of 2,3-Dihydroxypropyl 4-hydroxybenzoate in the solution containing glycerol and boric acid was confirmed by 1H-NMR spectroscopy .Physical And Chemical Properties Analysis

2,3-Dihydroxypropyl benzoate is a solid or liquid at room temperature . It has a molecular weight of 196.2 . The compound has a density of 1.259g/cm3 .Wissenschaftliche Forschungsanwendungen

Drug Formulation

2,3-Dihydroxypropyl benzoate is utilized in drug formulation to improve solubility and delivery. It can be prepared in vivo formulation by mixing with DMSO and corn oil to ensure a clear liquid before administration .

Polymer Chemistry

In polymer chemistry, this compound plays a role in radical polymerization processes. It can form a benzoate radical that decomposes via decarboxylation, leading to the initiation of polymerization of compounds like styrene .

Analytical Chemistry

Analytical chemistry uses 2,3-Dihydroxypropyl benzoate as a standard or reagent in gas chromatography methods to quantify other compounds, such as α-monobenzoate glycerol in methanolic solutions .

Wirkmechanismus

Target of Action

The primary target of 2,3-Dihydroxypropyl benzoate is the enzyme 2,3-dihydroxybenzoate-AMP ligase . This enzyme is found in organisms like Bacillus subtilis . The compound also interacts with Neutrophil gelatinase-associated lipocalin in humans .

Mode of Action

The compound interacts with its targets through a specific mechanism. For instance, in the enzyme 2,3-dihydroxybenzoic acid decarboxylase from Aspergillus oryzae (2,3-DHBD_Ao), the compound travels through a V-shaped tunnel in the enzyme . The side chain conformation of a tyrosine residue controls the entry and exit of the substrate/product during reversible reactions .

Biochemical Pathways

The compound affects the benzoate catabolism pathway. Specifically, it is associated with the protocatechuate branch of the beta-ketoadipate pathway . This pathway is involved in the metabolism of benzoate, a compound that can be derived from various sources, including food additives .

Result of Action

It is known that the compound’s interaction with its targets can lead to changes in the activity of the targeted enzymes . These changes can then affect the biochemical pathways in which these enzymes are involved .

Action Environment

The action, efficacy, and stability of 2,3-Dihydroxypropyl benzoate can be influenced by various environmental factors. For instance, the pH can affect the direction of the enzyme catalytic reactions . .

Safety and Hazards

The safety information for 2,3-Dihydroxypropyl benzoate indicates that it has a GHS07 signal word, which means "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCPXHKCMRZQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872268 | |

| Record name | 2,3-Dihydroxypropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropyl benzoate | |

CAS RN |

3376-59-8 | |

| Record name | 1-Monobenzoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-2-nitrophenyl)azo]-N-(4-chloro-o-tolyl)-3-oxobutyramide](/img/structure/B1594160.png)